molecular formula C8H10O4 B8313335 3-Cyclohexene-1,2-dicarboxylic acid CAS No. 25079-83-8

3-Cyclohexene-1,2-dicarboxylic acid

Cat. No. B8313335
M. Wt: 170.16 g/mol
InChI Key: IFDVQVHZEKPUSC-UHFFFAOYSA-N
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Patent
US03983289

Procedure details

In a 1 liter glass autoclave equipped with a thermometer, a condenser, a nitrogen gas inlet and a stirrer, 378 g. (3.0 mole) of 2, 7 - octadienol - 1, 152 g. (1.0 mole) of tetrahydrophthalic anhydride, 100 ml. of xylene and 0.5g. of zinc acetate 2 - hydrate were charged. In accordance with the process of Reference Example 1, 388 g of the di-(2, 7 - octadienol - 1) ester of tetrahydrophthalic acid was obtained as the product.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
Name
7 - octadienol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mol
Type
catalyst
Reaction Step Four
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH:4][CH2:5][CH2:6][CH:7]([OH:9])[CH3:8].[C:10]1(=[O:20])[O:15][C:13](=[O:14])[CH:12]2[CH2:16][CH2:17][CH:18]=[CH:19][CH:11]12>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.C1(C)C(C)=CC=CC=1>[CH2:1]=[CH:2][CH:3]=[CH:4][CH2:5][CH2:6][CH:7]([OH:9])[CH3:8].[C:10]([OH:15])(=[O:20])[CH:11]1[CH:19]=[CH:18][CH2:17][CH2:16][CH:12]1[C:13]([OH:9])=[O:14] |f:2.3.4|

Inputs

Step One
Name
glass
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
7 - octadienol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=CCCC(C)O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Step Four
Name
Quantity
3 mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Five
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC=CCCC(C)O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1C(C(=O)O)CCC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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